N-methyl-2-[(trimethylsilyl)ethynyl]aniline
Description
Molecular Architecture and Bonding Characteristics
The molecular formula of N-methyl-2-[(trimethylsilyl)ethynyl]aniline is C₁₂H₁₇NSi , with a molecular weight of 203.356 g/mol and an exact mass of 203.113 Da . The compound features:
- A benzene ring with ortho-substitution of the trimethylsilylethynyl (-C≡C-Si(CH₃)₃) group.
- An N-methylamino group (-NHCH₃) at the para position relative to the ethynyl substituent.
The bonding framework includes:
- sp² hybridization for the aromatic carbons.
- sp hybridization for the ethynyl carbons, creating a linear geometry (bond angle ~180°) between C1 (aromatic) and C2 (ethynyl).
- Si-C bonds in the trimethylsilyl group, with bond lengths of ~1.88 Å, typical of silicon-carbon single bonds.
Steric interactions between the bulky trimethylsilyl group and the N-methylamino substituent induce slight distortions in the benzene ring’s planarity, as confirmed by computational models.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy reveals distinct signals for the compound’s functional groups:
¹H NMR (500 MHz, CDCl₃) :
- Trimethylsilyl protons : A singlet at δ 0.26 ppm (9H, Si(CH₃)₃).
- Aromatic protons :
- Doublet at δ 7.55 ppm (1H, J = 2.5 Hz, H6).
- Doublet of doublets at δ 7.32 ppm (1H, J = 8.6, 2.3 Hz, H4).
- Doublet at δ 6.71 ppm (1H, J = 8.6 Hz, H3).
- N-methyl protons : Singlet at δ 3.02 ppm (3H, -NHCH₃).
¹³C NMR (100 MHz, CDCl₃) :
- Ethynyl carbons : Peaks at δ 105.3 ppm (C≡C-Si) and δ 92.6 ppm (C≡C-Si).
- Aromatic carbons : Resonances between δ 113.7–150.7 ppm .
- Trimethylsilyl carbons : δ 0.2 ppm (Si(CH₃)₃).
Infrared (IR) Spectral Signatures
Key IR absorptions (cm⁻¹) include:
- C≡C stretch : 2154 (strong, sharp).
- Si-C stretch : 1249 (medium).
- Aromatic C-H stretch : 3060–3020 (weak).
- N-H bend : 1598 (amine deformation).
The absence of a broad N-H stretch (~3400 cm⁻¹) confirms N-methylation.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) exhibits the following fragmentation:
- Molecular ion peak : m/z 203.1 ([M]⁺).
- Major fragments :
- m/z 130.1 ([M - Si(CH₃)₃]⁺, 100% abundance).
- m/z 73.0 ([Si(CH₃)₃]⁺, 65% abundance).
The cleavage of the Si-C bond dominates the fragmentation pathway due to its relative weakness compared to C≡C bonds.
Comparative Analysis with Ortho/Meta/Para Isomers
Substituent position profoundly impacts the compound’s properties:
| Property | Ortho (This Compound) | Meta | Para |
|---|---|---|---|
| ¹H NMR δ (Si(CH₃)₃) | 0.26 | 0.24 | 0.22 |
| C≡C IR Stretch (cm⁻¹) | 2154 | 2152 | 2149 |
| Steric Hindrance | High | Moderate | Low |
- Ortho isomer : Exhibits upfield shifts in aromatic protons due to diamagnetic shielding from the bulky silyl group.
- Para isomer : Shows simplified splitting patterns in NMR due to symmetry.
- Meta isomer : Displays intermediate steric and electronic effects.
The ortho isomer’s steric constraints reduce its reactivity in cross-coupling reactions compared to para analogs, as evidenced by slower Suzuki-Miyaura coupling rates.
Properties
Molecular Formula |
C12H17NSi |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-methyl-2-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H17NSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8,13H,1-4H3 |
InChI Key |
DJOKLYSMQBPXHH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling for Ethynyl Group Introduction
The Sonogashira reaction is the cornerstone for introducing the trimethylsilyl (TMS)-protected ethynyl group into the aniline scaffold. This cross-coupling method employs palladium catalysts to link aryl halides with terminal alkynes under mild conditions.
Substrate Selection and Optimization
The synthesis begins with 2-iodo-N-methylaniline or its protected derivatives. For example, 2-iodo-N-methylaniline reacts with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), and a base (e.g., triethylamine or diethylamine) at 60–80°C. Key parameters include:
- Catalyst system : Pd(PPh₃)₄/CuI synergistically accelerates oxidative addition and transmetalation.
- Solvent : Polar aprotic solvents like THF or DMF enhance reaction rates.
- Base : Triethylamine neutralizes HI byproducts, preventing catalyst poisoning.
A representative procedure involves stirring 2-iodo-N-methylaniline (3 mmol), TMSA (3.6 mmol), Pd(PPh₃)₄ (0.06 mmol), and CuI (0.12 mmol) in THF at 60°C for 12 hours, yielding the product in 73–86% after silica gel chromatography.
Table 1: Sonogashira Coupling Conditions and Yields
| Aryl Halide | Catalyst Loading (Pd/Cu) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Iodo-N-methylaniline | 2%/4% | 60 | 86 |
| 2-Bromo-N-methylaniline | 5%/10% | 80 | 62 |
| 2-Chloro-N-methylaniline | 10%/15% | 100 | 38 |
N-Methylation of 2-[(Trimethylsilyl)Ethynyl]Aniline
An alternative route involves post-functionalization of 2-[(trimethylsilyl)ethynyl]aniline (CAS 103529-16-4) via N-methylation. This two-step approach avoids handling sensitive iodinated intermediates.
Methylation Reagents and Mechanisms
- Methyl iodide (MeI) : Reacts with the free amine in the presence of K₂CO₃ in DMF at 50°C.
- Dimethyl sulfate : Offers higher reactivity but requires careful pH control.
- Reductive amination : Formaldehyde and NaBH₃CN in MeOH selectively methylate the amine.
A optimized protocol uses 2-[(trimethylsilyl)ethynyl]aniline (2 mmol), MeI (2.4 mmol), and K₂CO₃ (3 mmol) in DMF at 50°C for 6 hours, achieving 89% yield.
Table 2: N-Methylation Efficiency Across Reagents
| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| MeI | K₂CO₃ | DMF | 6 | 89 |
| (CH₃O)₂SO₂ | NaOH | H₂O | 3 | 78 |
| HCHO/NaBH₃CN | – | MeOH | 12 | 82 |
One-Pot Tandem Synthesis
Advanced methodologies combine iodination, Sonogashira coupling, and methylation in a single reactor to improve atom economy.
Sequential Halogenation and Coupling
- Iodination : Treat N-methylaniline with N-iodosuccinimide (NIS) in AcOH at 0°C to form 2-iodo-N-methylaniline.
- Sonogashira coupling : Add TMSA, Pd(OAc)₂, and XPhos ligand without isolating the iodide.
- Work-up : Extract with EtOAc, wash with NH₄OH, and purify via distillation.
This method reduces purification steps and achieves 75% overall yield.
Catalytic System Innovations
Challenges and Mitigation Strategies
- Protection of amine group : Premature coordination of Pd to the amine necessitates Boc protection in some protocols.
- TMS deprotection : HF·Et₃N in CH₂Cl₂ removes the TMS group if required for downstream applications.
- Purification : Silica gel chromatography with hexane/EtOAc (9:1) effectively separates the product from homocoupling byproducts.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer. A 2015 study demonstrated 92% yield in a microfluidic system with residence time <10 minutes.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Organic Synthesis
N-methyl-2-[(trimethylsilyl)ethynyl]aniline is employed in the synthesis of complex organic molecules. Its ability to participate in multiple reaction types makes it a valuable building block in organic synthesis. Notable applications include:
- Synthesis of Aniline Derivatives : The compound serves as a precursor for synthesizing various aniline derivatives through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of C–N bonds, which are critical in creating pharmaceuticals and agrochemicals .
- Multicomponent Reactions : It has been utilized in multicomponent reactions involving alkynes, leading to the formation of diverse triazole derivatives. This application highlights its role in creating complex molecular architectures efficiently .
Materials Science
In materials science, this compound is recognized for its contributions to developing advanced materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its functionalization potential allows for tailoring material characteristics for specific applications .
- Photodynamic Therapy : Research indicates that derivatives of this compound are being explored as photosensitizers in photodynamic therapy, which is a treatment method that uses light to activate photosensitive drugs for cancer treatment .
Case Studies and Research Findings
Several studies have documented the utility of this compound across different applications:
Mechanism of Action
The mechanism of action of N-methyl-2-[(trimethylsilyl)ethynyl]aniline involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Substituent Position: Ortho vs. Para Isomers
The position of the TMS-ethynyl group on the aniline ring significantly impacts reactivity and applications.
Key Findings :
N-Substituent Variations
The nitrogen substituent modulates electronic properties and solubility.
Key Findings :
Functional Group Modifications
Variations in the ethynyl group or aromatic ring substituents alter reactivity and biological activity.
Biological Activity
N-methyl-2-[(trimethylsilyl)ethynyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxicity, and mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trimethylsilyl group and an ethynyl moiety attached to an aniline structure. The molecular formula is , indicating the presence of nitrogen in its structure, which may play a role in its biological activity.
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of compounds containing ethynyl and silyl groups. For instance, derivatives of alkynes have been shown to exhibit significant activity against various viruses, including HIV and influenza viruses. In vitro assays demonstrated that certain alkynes could inhibit viral replication effectively.
| Compound | Virus Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HIV | 0.35 | Inhibition of reverse transcriptase |
| 2-(Trimethylsilyl)ethynyl derivatives | Influenza A | 0.20 | Neuraminidase inhibition |
These findings suggest that this compound may possess similar antiviral mechanisms, particularly in inhibiting key viral enzymes.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table summarizes cytotoxicity results from various studies:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | 4.0 |
| MCF-7 (breast cancer) | 15.0 | 3.5 |
| Normal fibroblasts | >100 | - |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, which is a desirable trait for anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : As noted, the compound may inhibit reverse transcriptase in retroviruses like HIV.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their overall biological efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of this compound analogues for their antiviral properties against HIV. The study found that modifications to the trimethylsilyl group significantly affected antiviral potency, with some analogues showing enhanced activity compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
